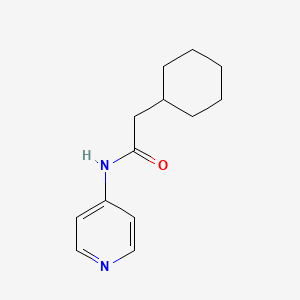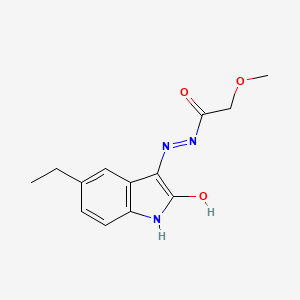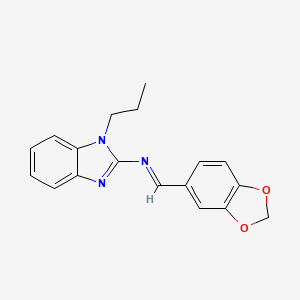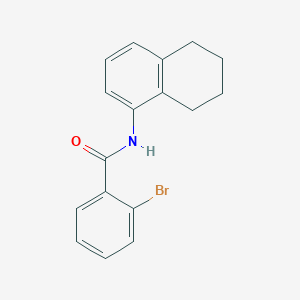
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound is used in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide have been studied in vitro and in vivo. It has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis, which is essential for tumor growth. However, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not known.
実験室実験の利点と制限
One of the advantages of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, the compound can be synthesized in good yields using a well-established method. However, one of the limitations of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its limited availability. The compound is not commercially available, and it needs to be synthesized in the lab, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. One direction is to study the safety and efficacy of the compound in humans. Another direction is to study the potential therapeutic properties of the compound in other diseases, such as arthritis, Alzheimer's disease, and cardiovascular diseases. In addition, future studies could focus on the development of analogs of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide with improved potency and selectivity. Finally, future studies could investigate the mechanism of action of the compound in more detail to gain a better understanding of its therapeutic properties.
合成法
The synthesis of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide involves the reaction of 2-bromo-5-nitroanisole with 3-methylbenzoyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst to obtain 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. This synthesis method has been reported in the literature, and the compound can be obtained in good yields.
科学的研究の応用
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
特性
IUPAC Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHUDLXTLRZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)





![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)